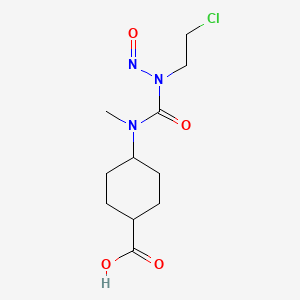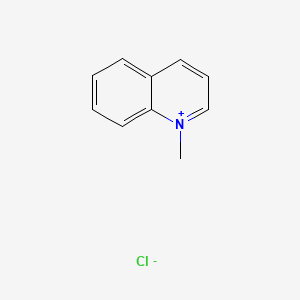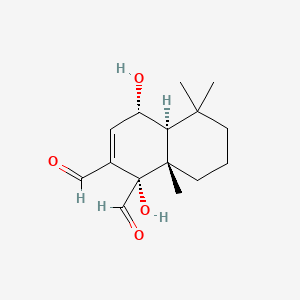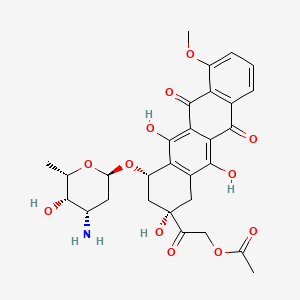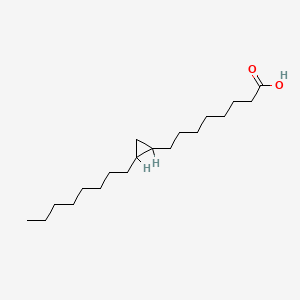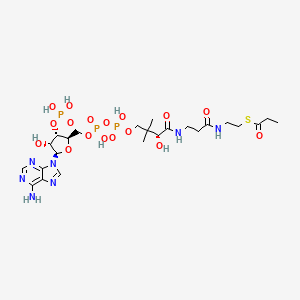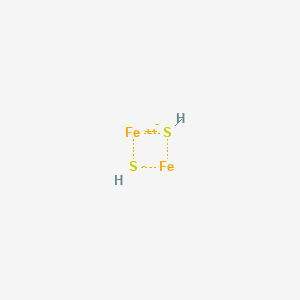
FE2/S2 (Inorganic) cluster
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-mu-sulfido-diiron(0) is a Fe2S2 iron-sulfur cluster.
科学的研究の応用
Iron–Sulfur Protein Biogenesis
Iron–sulfur (Fe–S) clusters, composed of iron and sulfur atoms, are integral to oxidation and reduction reactions and electron transport in mammalian cells. They are essential cofactors in various cellular proteins. The assembly and ligation of these clusters in cellular compartments like mitochondria, nuclei, and cytosol are complex processes, with recent insights highlighting the transfer mechanisms of these clusters to recipient proteins (Rouault, 2014).
Role in Metabolic Processes
Fe-S clusters, specifically [2Fe-2S] and [4Fe-4S] clusters, play vital roles in metabolism. They are crucial in respiration, nitrogen fixation, and photosynthesis, serving as electron transfer agents, catalysts, and environmental sensors. The pathway for biological formation of these clusters, which cannot occur spontaneously due to the toxicity of free Fe2+ and S2-, is facilitated by highly conserved proteins (Frazzon & Dean, 2001).
Implications in Human Diseases
The biogenesis of Fe-S clusters in mammalian cells is linked to various human diseases. The proper function of this pathway is crucial, as evidenced by the association of disorders with dysfunction in Fe-S cluster biogenesis. These disorders highlight the importance of understanding each protein's function and their roles throughout the organism (Beilschmidt & Puccio, 2014).
Fe-S Cluster Biogenesis and Disease Relevance
Defects in Fe-S cluster biogenesis are responsible for various rare human diseases. These disorders, including Friedreich’s ataxia and sideroblastic anemia, often result in mitochondrial iron overload, emphasizing the significance of understanding Fe-S cluster biogenesis and its implications for mitochondrial iron homeostasis (Rouault, 2012).
Fe-S Clusters in Electron Transport and DNA Repair
Fe-S clusters are vital in redox catalysis, mitochondrial respiration, and DNA repair. Their synthesis involves a sequence of protein-protein interactions and conformational changes, with ongoing research addressing critical questions like the role of frataxin and the recognition of specific Fe-S recipient proteins (Maio & Rouault, 2015).
Assembly Pathways in Bacteria
In bacteria, Fe-S cluster assembly pathways are essential for respiration, photosynthesis, and nitrogen fixation. This assembly is a controlled process to avoid toxicity from free iron and sulfide, involving multiple pathways for basal cluster assembly, stress-responsive cluster assembly, and enzyme-specific cluster assembly (Ayala-Castro, Saini, & Outten, 2008).
Effect on Mitochondrial Enzymes
Inhibition of mitochondrial complex I affects the synthesis and activity of Fe-S cluster-containing enzymes, impacting mitochondrial and cytosolic aconitases and xanthine oxidase. This suggests a connection between Fe-S cluster inhibition and iron regulatory protein activity, with potential relevance to Parkinson's disease (Mena et al., 2011).
特性
製品名 |
FE2/S2 (Inorganic) cluster |
|---|---|
分子式 |
Fe2H2S2 |
分子量 |
177.8 g/mol |
IUPAC名 |
iron;iron(2+);sulfanide |
InChI |
InChI=1S/2Fe.2H2S/h;;2*1H2/q;+2;;/p-2 |
InChIキー |
BKWBIMSGEOYWCJ-UHFFFAOYSA-L |
正規SMILES |
[SH-].[SH-].[Fe].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



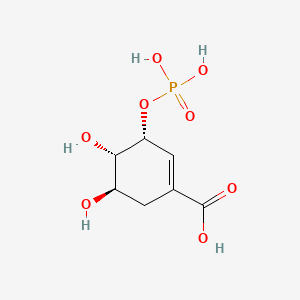
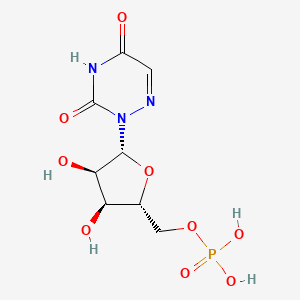
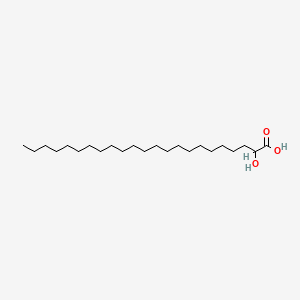
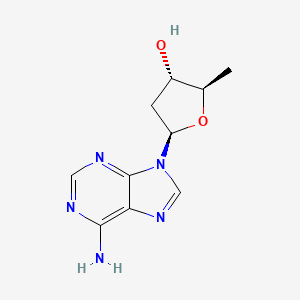
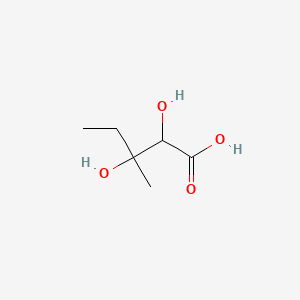
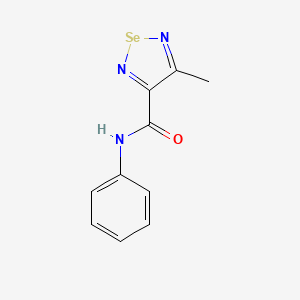
![5-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one](/img/structure/B1206788.png)
![(3S,5R,10S,13R,14R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1206792.png)
